

MBL-IN-3: Restoring Carbapenem Susceptibility in Metallo- β -Lactamase-Producing Bacteria

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Compound of Interest

Compound Name: MBL-IN-3

Cat. No.: B12372763

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Application Note and Protocols

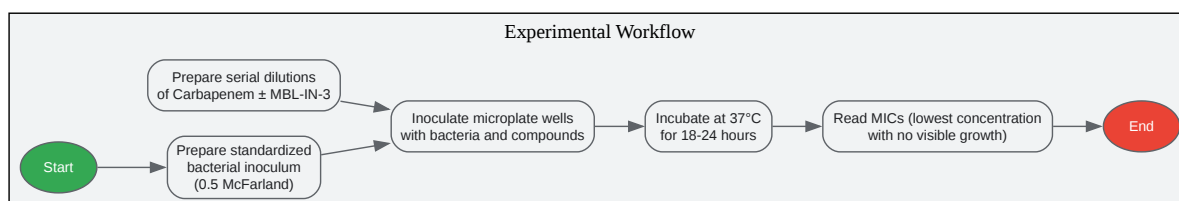
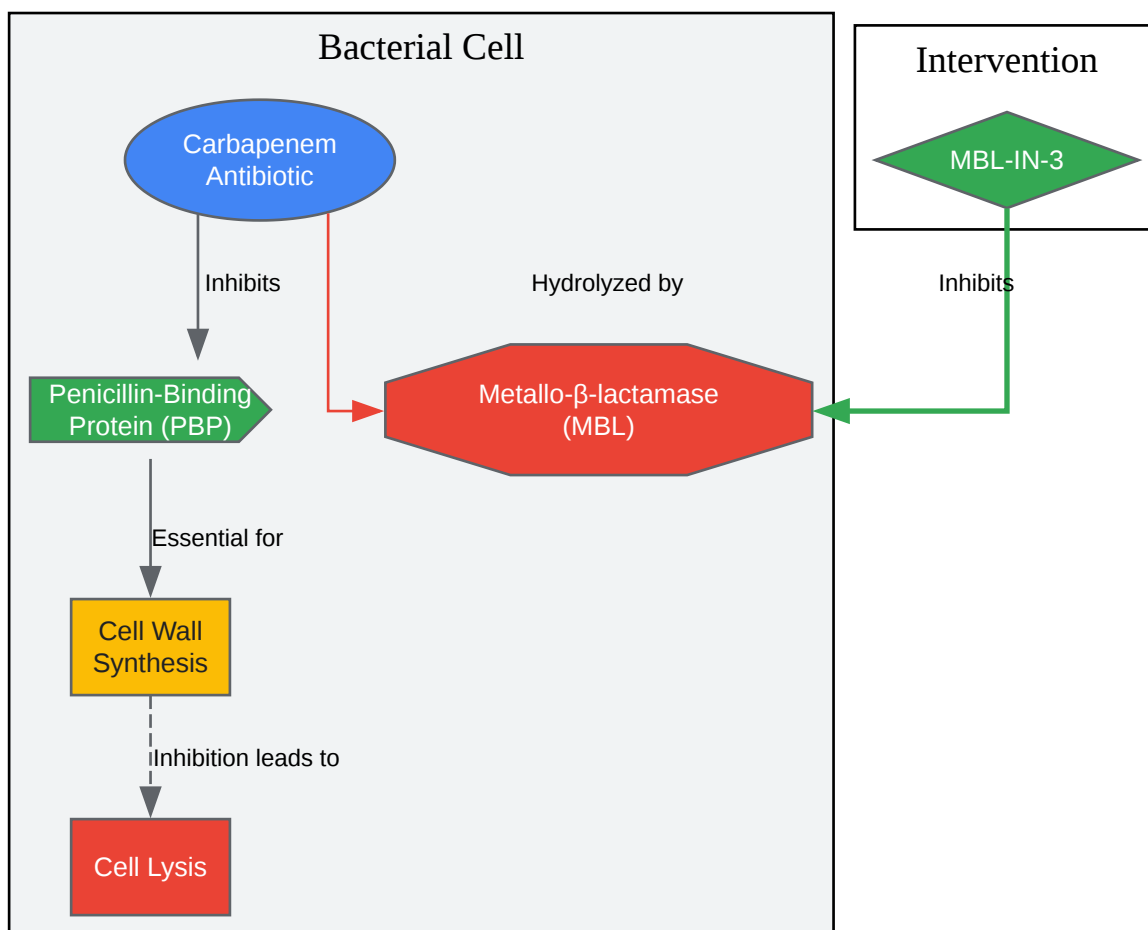
Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and global spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to public health. A primary mechanism of resistance is the production of metallo- β -lactamases (MBLs), enzymes that hydrolyze a broad spectrum of β -lactam antibiotics, including the carbapenems, which are often considered last-resort agents. **MBL-IN-3** is a potent inhibitor of specific MBLs, offering a promising strategy to restore the efficacy of carbapenems against these multidrug-resistant pathogens. When co-administered with a carbapenem, **MBL-IN-3** binds to the MBL enzyme, protecting the antibiotic from degradation and allowing it to exert its bactericidal activity. This document provides detailed application notes and experimental protocols for the evaluation of **MBL-IN-3**.

Mechanism of Action

Metallo- β -lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β -lactam ring. **MBL-IN-3** acts as a competitive inhibitor, binding to the active site of the MBL and preventing the carbapenem substrate from accessing it. This inhibition is believed to occur through chelation of the essential zinc ions within the enzyme's active site, rendering the enzyme inactive.



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